2-Nitro-1,3-bis-octyloxy-benzene
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Overview
Description
2-Nitro-1,3-bis-octyloxy-benzene is an organic compound with the molecular formula C22H37NO4 It is characterized by the presence of a nitro group (-NO2) and two octyloxy groups (-OC8H17) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-1,3-bis-octyloxy-benzene typically involves the nitration of 1,3-bis-octyloxy-benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
Nitration Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to enhance safety. The use of automated systems can help in maintaining the desired temperature and reaction time, thereby improving yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Nitro-1,3-bis-octyloxy-benzene can undergo various chemical reactions, including:
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Reduction
Reagents: Common reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon, Pd/C) or chemical reductants like tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Conditions: Reduction reactions are typically carried out under mild conditions to avoid over-reduction.
Products: The primary product is the corresponding amine, 2-amino-1,3-bis-octyloxy-benzene.
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Substitution
Reagents: Nucleophiles such as alkoxides or amines.
Conditions: Substitution reactions may require elevated temperatures and the presence of a base to facilitate the nucleophilic attack.
Products: Depending on the nucleophile, various substituted derivatives of this compound can be obtained.
Scientific Research Applications
2-Nitro-1,3-bis-octyloxy-benzene has several applications in scientific research:
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Chemistry
- Used as a precursor in the synthesis of more complex organic molecules.
- Employed in studies involving the reactivity of nitro compounds and their derivatives.
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Biology
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
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Medicine
- Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
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Industry
- Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Nitro-1,3-bis-octyloxy-benzene involves its interaction with molecular targets through its nitro group. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules such as proteins and nucleic acids. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis-octyloxy-benzene: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Nitro-1,4-bis-octyloxy-benzene: Similar structure but with different substitution pattern on the benzene ring, leading to different chemical and biological properties.
Properties
CAS No. |
868071-51-6 |
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Molecular Formula |
C22H37NO4 |
Molecular Weight |
379.5 g/mol |
IUPAC Name |
2-nitro-1,3-dioctoxybenzene |
InChI |
InChI=1S/C22H37NO4/c1-3-5-7-9-11-13-18-26-20-16-15-17-21(22(20)23(24)25)27-19-14-12-10-8-6-4-2/h15-17H,3-14,18-19H2,1-2H3 |
InChI Key |
OFEWSXHPFIDSDF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=C(C(=CC=C1)OCCCCCCCC)[N+](=O)[O-] |
Origin of Product |
United States |
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